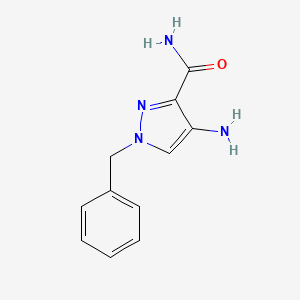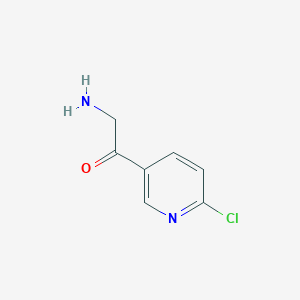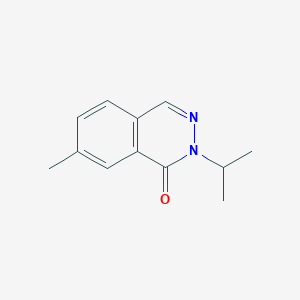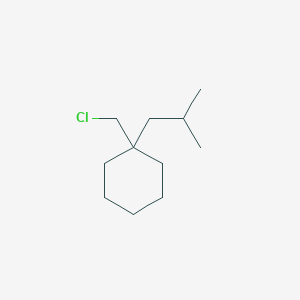
1-(Chloromethyl)-1-(2-methylpropyl)cyclohexane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Chloromethyl)-1-(2-methylpropyl)cyclohexane is an organic compound that belongs to the class of cycloalkanes It features a cyclohexane ring substituted with a chloromethyl group and a 2-methylpropyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Chloromethyl)-1-(2-methylpropyl)cyclohexane can be achieved through several methods:
Alkylation of Cyclohexane: Cyclohexane can be alkylated with 2-methylpropyl chloride in the presence of a strong base such as sodium hydride.
Chloromethylation: The resulting 1-(2-methylpropyl)cyclohexane can then be subjected to chloromethylation using formaldehyde and hydrochloric acid in the presence of a catalyst like zinc chloride.
Industrial Production Methods
Industrial production methods would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and advanced catalytic systems might be employed to enhance efficiency.
化学反应分析
Types of Reactions
1-(Chloromethyl)-1-(2-methylpropyl)cyclohexane can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, alcohols, or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction Reactions: Reduction can convert the chloromethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide, ammonia, or sodium alkoxides.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
Substitution: Formation of 1-(Aminomethyl)-1-(2-methylpropyl)cyclohexane, 1-(Hydroxymethyl)-1-(2-methylpropyl)cyclohexane, etc.
Oxidation: Formation of 1-(2-methylpropyl)cyclohexanone or 1-(2-methylpropyl)cyclohexanoic acid.
Reduction: Formation of 1-(Methyl)-1-(2-methylpropyl)cyclohexane.
科学研究应用
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the synthesis of biologically active compounds.
Medicine: Could be explored for the development of pharmaceuticals.
Industry: May be used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-(Chloromethyl)-1-(2-methylpropyl)cyclohexane would depend on its specific application. For example, in a substitution reaction, the chloromethyl group acts as a leaving group, allowing nucleophiles to attack the carbon center. The molecular targets and pathways would vary based on the context of its use.
相似化合物的比较
Similar Compounds
1-(Chloromethyl)cyclohexane: Lacks the 2-methylpropyl group.
1-(2-Methylpropyl)cyclohexane: Lacks the chloromethyl group.
1-(Bromomethyl)-1-(2-methylpropyl)cyclohexane: Similar structure but with a bromomethyl group instead of chloromethyl.
属性
分子式 |
C11H21Cl |
|---|---|
分子量 |
188.74 g/mol |
IUPAC 名称 |
1-(chloromethyl)-1-(2-methylpropyl)cyclohexane |
InChI |
InChI=1S/C11H21Cl/c1-10(2)8-11(9-12)6-4-3-5-7-11/h10H,3-9H2,1-2H3 |
InChI 键 |
ZCKKZDZVGJUTLG-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CC1(CCCCC1)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 2-chloro-6,6-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13186896.png)
![1-{2-bromo-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyrazin-7-yl}-2-methoxyethan-1-one](/img/structure/B13186900.png)
![(3R,4R)-4-[(1-Methyl-1H-pyrazol-4-yl)oxy]oxolan-3-ol](/img/structure/B13186901.png)
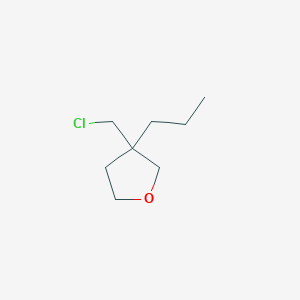
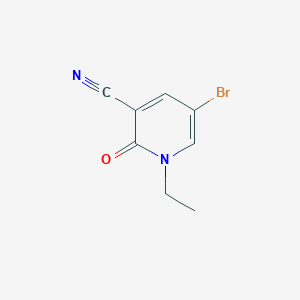

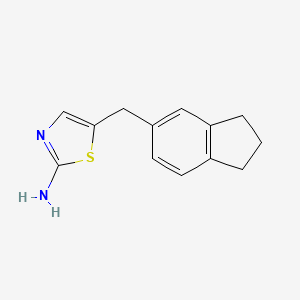
![Methyl 2,4,5-trimethyl-1-oxaspiro[2.3]hexane-2-carboxylate](/img/structure/B13186934.png)
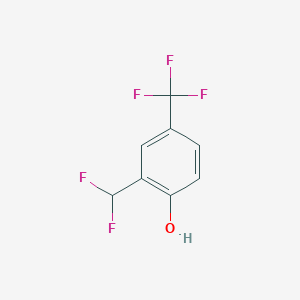
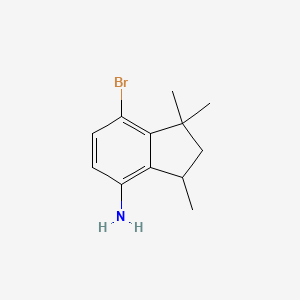
amine](/img/structure/B13186946.png)
